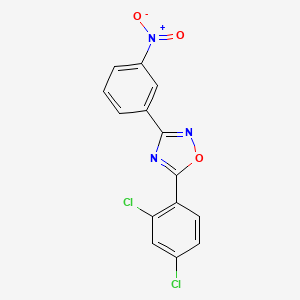

5-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The specific structure of this compound includes a 2,4-dichlorophenyl group and a 3-nitrophenyl group attached to the oxadiazole ring. This compound is of interest due to its potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related oxadiazole compounds has been explored in various studies. For instance, the synthesis of 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole was optimized through a two-step process involving the reaction of 4-nitrobenzoic acid with semicarbazide hydrochloride, followed by reduction to yield the aminophenyl derivative . Although the specific synthesis of 5-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is not detailed in the provided papers, similar synthetic routes could potentially be applied or adapted for its production.

Molecular Structure Analysis

The molecular structure of 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has been characterized, revealing that the dichlorophenyl and nitrophenyl rings form dihedral angles of 5.4° and 4.0°, respectively, with the oxadiazole ring . The nitro group is also twisted out of the plane of the attached benzene ring by a dihedral angle of 10.4°. These angles suggest a relatively planar structure, which could influence the compound's reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of oxadiazole derivatives has been studied, with one paper detailing the reactivity of various hydrazone derivatives of oxadiazoles . Although the specific reactions of 5-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole are not discussed, the reactivity of similar compounds can provide insights into possible reactions, such as nitration or substitution, that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can be inferred from their molecular structure and reactivity. For example, the planarity of the molecule and the presence of electron-withdrawing groups such as nitro and chloro substituents could affect the compound's melting point, solubility, and stability. The crystal structure analysis of a closely related compound indicates that molecules are linked into chains by C—H⋯N hydrogen bonds, which could also influence the compound's melting point and solubility .

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

- Crystal Structure and Bonding : The title compound has been studied for its crystal structure, revealing specific dihedral angles formed by the dichlorophenyl and nitrophenyl rings with the oxadiazole ring. This detailed structural analysis contributes to understanding the molecular geometry and intermolecular interactions in the crystal lattice (Fun et al., 2010).

Chemical Synthesis and Analysis

- Substitution Reactions and Product Analysis : Research on 2,5-diphenyl-1,3,4-oxadiazole and its nitration products provides insight into the varied product ratios obtained under different conditions, highlighting the compound's reactivity and potential for derivatization (Blackhall et al., 1980).

- Molecular Structure Investigation : Studies focusing on the molecular diagrams and electronic properties of 1,3,4-oxadiazoles and their derivatives have been conducted. This research enhances the understanding of electron conjugation in these compounds (Lutskii et al., 1970).

Biological and Pharmacological Research

- Antimicrobial Properties : Research into chalcones-bearing 1,3,4-oxadiazole derivatives indicates significant antimicrobial activity against multidrug-resistant bacteria and fungi. This suggests potential pharmaceutical applications (Joshi & Parikh, 2013).

Eigenschaften

IUPAC Name |

5-(2,4-dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2N3O3/c15-9-4-5-11(12(16)7-9)14-17-13(18-22-14)8-2-1-3-10(6-8)19(20)21/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJADNVCKXUUJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358325 |

Source

|

| Record name | 5-(2,4-dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

694521-58-9 |

Source

|

| Record name | 5-(2,4-dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid](/img/structure/B1298122.png)

![2-(4-fluoroanilino)-N'-[(2-hydroxyphenyl)methylene]acetohydrazide](/img/structure/B1298132.png)

![N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline](/img/structure/B1298144.png)

![(4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid](/img/structure/B1298159.png)